molecular formula C17H18BrN3O3 B2459299 1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE CAS No. 1421493-33-5

1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B2459299
CAS No.: 1421493-33-5
M. Wt: 392.253
InChI Key: IHXLLYRHCOQWNK-UHFFFAOYSA-N
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Description

1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a methylisoxazole moiety, and a pyrrolidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the isoxazole group through a cyclization reaction. The final step involves the formation of the pyrrolidine carboxamide through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromophenyl)-2-(3-methylisoxazol-5-yl)ethanone
  • 6-(3-bromophenyl)-1-methyl-5-(3-methylisoxazol-5-yl)pyrimidin-2(1H)-one

Uniqueness

1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-bromophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-11-7-15(24-20-11)5-6-19-17(23)12-8-16(22)21(10-12)14-4-2-3-13(18)9-14/h2-4,7,9,12H,5-6,8,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXLLYRHCOQWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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